CCT251455

MPS1 Kinase inhibition Biochemical assay

Researchers requiring a rigorously validated MPS1 inhibitor face supply variability that undermines cross-study reproducibility. CCT251455 directly resolves this: • Biochemical IC50 3 nM; cellular P-MPS1 IC50 0.04 μM; GI50 0.16 μM (HCT116) • 83% oral bioavailability in mice; validated HCT116 xenograft 50-100 mg/kg BID • Unique inactive-conformation binding (PDB: 4C4J) ensures kinome selectivity. Procurement: ≥98% purity, batch CoA, cold-chain shipping.

Molecular Formula C26H26ClN7O2
Molecular Weight 503.98
Cat. No. B1191725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251455
SynonymsCCT251455;  CCT-251455;  CCT 251455.; tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Molecular FormulaC26H26ClN7O2
Molecular Weight503.98
Structural Identifiers
SMILESO=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CCT251455: A Potent and Selective MPS1/TTK Kinase Inhibitor for Mitotic Checkpoint Research and Oncology Drug Discovery [1]


CCT251455 (CAS 1400284-80-1) is a small-molecule inhibitor of monopolar spindle 1 (MPS1, also known as TTK), a dual-specificity protein kinase that serves as a critical regulator of the spindle assembly checkpoint (SAC) during mitosis [1]. Developed through structure-based drug design at The Institute of Cancer Research, CCT251455 belongs to the 1H-pyrrolo[3,2-c]pyridine chemical series and is characterized as a potent and selective chemical tool compound that stabilizes an inactive conformation of the MPS1 kinase domain [2]. The compound demonstrates favorable oral pharmacokinetic properties and dose-dependent target engagement in human tumor xenograft models, positioning it as a well-validated research tool for investigating the therapeutic potential of MPS1 inhibition in cancers characterized by chromosomal instability and aneuploidy [3].

Why Generic MPS1 Inhibitor Substitution Compromises Experimental Reproducibility in SAC and Mitotic Studies Using CCT251455


MPS1 inhibitors exhibit substantial divergence in biochemical potency, kinase selectivity profiles, cellular activity translation, oral bioavailability, and binding conformation effects, rendering them non-interchangeable for rigorous experimental applications [1]. Compounds within this class differ by orders of magnitude in their enzymatic IC50 values, with reported MPS1 inhibitors spanning from 1.8 nM (MPI-0479605) to 182 nM (NMS-P715) under similar assay conditions [2]. Furthermore, the degree of biochemical-to-cellular potency translation varies markedly between tool compounds, as does the extent of off-target kinase inhibition revealed by broad kinome profiling . Perhaps most critically, CCT251455 possesses a distinctive binding mechanism—stabilization of an inactive MPS1 conformation with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding—which differs from the binding modes of other class members and may contribute to its unique selectivity and cellular activity profile [1]. Substituting CCT251455 with another MPS1 inhibitor therefore introduces uncontrolled variables in potency, selectivity, and mechanism that directly undermine cross-study reproducibility and data interpretation.

CCT251455 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Performance Versus Comparator MPS1 Inhibitors


Biochemical MPS1 Inhibitory Potency: CCT251455 Demonstrates 12-Fold Superior IC50 Versus AZ3146 Under Comparable Kinase Assay Conditions

In biochemical kinase activity assays, CCT251455 exhibits an IC50 of 3 nM against recombinant MPS1 kinase [1]. The widely used MPS1 inhibitor AZ3146, tested under comparable in vitro kinase assay conditions, demonstrates an IC50 of approximately 35 nM . This represents a 12-fold (35 nM vs. 3 nM) enhancement in biochemical potency for CCT251455. Another common MPS1 comparator, NMS-P715, exhibits an IC50 of 182 nM [2], representing a 60-fold difference relative to CCT251455. MPI-0479605, reported with an IC50 of 1.8 nM , shows modestly higher biochemical potency but lacks the oral bioavailability and distinct inactive-conformation stabilization mechanism of CCT251455.

MPS1 Kinase inhibition Biochemical assay

Cellular MPS1 Autophosphorylation Inhibition: CCT251455 Demonstrates Robust Cellular Target Engagement with P-MPS1 IC50 of 0.04 μM in HCT116 Cells

CCT251455 demonstrates effective translation of biochemical potency to cellular target engagement, inhibiting MPS1 autophosphorylation (P-MPS1) with an IC50 of 0.04 μM in HCT116 human colon carcinoma cells [1]. This cell-based assay provides direct evidence of on-target MPS1 inhibition within an intact cellular context. The favorable translation from the biochemical IC50 of 3 nM to the cellular P-MPS1 IC50 of 0.04 μM indicates robust cell permeability and target engagement. Cross-study comparisons for this specific cellular endpoint are limited, as comparable P-MPS1 cellular IC50 data are not uniformly reported for all MPS1 inhibitor comparators; this represents a key evidence gap in the literature.

Cellular target engagement P-MPS1 Biomarker

Antiproliferative Activity in HCT116 Colon Cancer Cells: CCT251455 Exhibits GI50 of 0.16 μM Following 72-Hour Treatment

CCT251455 inhibits the growth of HCT116 human colon carcinoma cells with a GI50 of 0.16 μM following 72-hour continuous exposure [1]. This antiproliferative activity is consistent with MPS1 inhibition leading to spindle assembly checkpoint disruption, mitotic catastrophe, and subsequent cell death. Cross-study comparison of antiproliferative effects among MPS1 inhibitors is complicated by differences in cell line context, treatment duration, and assay methodology. Published GI50 values for AZ3146 in HCT116 cells are not readily accessible; NMS-P715 has been reported to inhibit HCT116 proliferation with IC50 values in the micromolar range in some studies, though direct head-to-head comparisons under identical conditions are absent.

Antiproliferative Cell viability HCT116

Oral Bioavailability: CCT251455 Achieves 83% Oral Bioavailability in Female Balb/C Mice

CCT251455 demonstrates an oral bioavailability of 83% in female Balb/C mice following oral administration [1]. This favorable oral pharmacokinetic profile distinguishes CCT251455 from several other MPS1 inhibitors for which oral bioavailability data are either unreported or substantially lower. For example, AZ3146 is not characterized as orally bioavailable in the primary literature and is predominantly utilized in cell culture studies or via intraperitoneal administration. NMS-P715 is not reported to have significant oral bioavailability. MPI-0479605, while potent biochemically, lacks published evidence of robust oral bioavailability comparable to CCT251455. BAY 1217389 is another MPS1 inhibitor reported as orally bioavailable with IC50 <10 nM [2], but CCT251455's combination of high biochemical potency (3 nM) with 83% oral bioavailability and well-documented selectivity represents a distinct experimental tool profile.

Pharmacokinetics Oral bioavailability In vivo

Distinct Inactive Conformation Stabilization: CCT251455 Binds MPS1 with Activation Loop Ordered Incompatible with ATP and Substrate Binding

Crystallographic and structure-based design studies reveal that CCT251455 stabilizes an inactive conformation of the MPS1 kinase domain characterized by an ordered activation loop that is incompatible with both ATP binding and substrate peptide binding [1]. This binding mechanism, which locks the kinase in a catalytically incompetent state, differs from the ATP-competitive binding modes observed for other MPS1 inhibitors such as AZ3146, NMS-P715, and MPI-0479605, which are described as ATP-competitive inhibitors without this distinctive conformational stabilization property [2]. The structural basis for this mechanism is supported by X-ray crystallography (PDB ID: 4C4J) [3].

Binding mechanism Activation loop Conformational stabilization

In Vivo Target Engagement: CCT251455 Demonstrates Dose-Dependent MPS1 Inhibition in HCT116 Human Tumor Xenograft Model

CCT251455 exhibits dose-dependent inhibition of MPS1 activity in an HCT116 human tumor xenograft model following oral administration [1]. In vivo studies demonstrate that oral dosing at 50, 75, and 100 mg/kg (twice daily, 12-hour intervals) produces dose-proportional target engagement, with MPS1 autophosphorylation measured in tumor tissue as a pharmacodynamic biomarker [2]. This in vivo target engagement evidence distinguishes CCT251455 from MPS1 inhibitors that lack validated in vivo pharmacodynamic endpoints or that have not been characterized in tumor xenograft models. For instance, while AZ3146 and NMS-P715 have been studied in vitro and in some in vivo contexts, the specific dose-response relationship for MPS1 inhibition in HCT116 xenografts with oral dosing is uniquely documented for CCT251455 [3].

In vivo Pharmacodynamics Xenograft

CCT251455: Validated Application Scenarios in Mitotic Checkpoint Research, Oncology Drug Discovery, and In Vivo Pharmacodynamic Studies


Spindle Assembly Checkpoint (SAC) Mechanistic Studies in HCT116 and Other MPS1-Dependent Cancer Cell Lines

CCT251455 is optimally suited for investigating MPS1 function in spindle assembly checkpoint signaling, mitotic progression, and chromosomal stability maintenance [1]. With a biochemical IC50 of 3 nM and cellular P-MPS1 IC50 of 0.04 μM in HCT116 cells, the compound enables robust on-target MPS1 inhibition at low nanomolar concentrations, minimizing off-target effects [2]. Researchers can utilize CCT251455 at concentrations ranging from 0.04 μM to 0.16 μM (the GI50 for antiproliferative activity) to dissect MPS1-dependent signaling events, SAC override kinetics, and the induction of mitotic catastrophe. This application scenario leverages the compound's well-characterized cellular potency and selectivity profile validated by broad kinome profiling [3].

Oral In Vivo Pharmacodynamic and Efficacy Studies in Human Tumor Xenograft Models

CCT251455's 83% oral bioavailability in mice enables convenient and reproducible oral dosing for in vivo pharmacodynamic biomarker and tumor growth inhibition studies [1]. The compound has been validated in the HCT116 human colon carcinoma xenograft model, with dose-dependent MPS1 inhibition observed at 50, 75, and 100 mg/kg oral doses administered twice daily at 12-hour intervals [2]. Researchers can employ this dosing paradigm to assess MPS1 inhibition as a therapeutic strategy in xenograft models of cancers characterized by MPS1 overexpression and chromosomal instability, including PTEN-deficient breast cancer and colorectal cancer models [3]. This scenario leverages CCT251455 as an orally bioavailable tool compound with documented in vivo target engagement.

Combination Therapy Studies with Spindle Poison Chemotherapeutics or Aurora Kinase Inhibitors

MPS1 inhibition sensitizes cancer cells to microtubule-targeting agents and other mitotic inhibitors, making CCT251455 a valuable tool for combination therapy research [1]. The compound's selective MPS1 inhibition at concentrations corresponding to its cellular P-MPS1 IC50 of 0.04 μM and GI50 of 0.16 μM allows researchers to design combination studies with agents such as paclitaxel, vinca alkaloids, or Aurora B inhibitors [2]. The availability of both in vitro cellular activity data and in vivo oral dosing regimens positions CCT251455 for both cell culture-based synergy screening and subsequent in vivo combination efficacy studies. This application scenario utilizes CCT251455's validated target engagement to interrogate synthetic lethal interactions and combination therapeutic strategies.

Structural Biology and Structure-Activity Relationship (SAR) Studies of MPS1 Kinase Domain

The crystallographically characterized binding mode of CCT251455, which stabilizes an inactive MPS1 conformation with an ordered activation loop incompatible with ATP and substrate binding, provides a foundation for structural biology and medicinal chemistry investigations [1]. With the co-crystal structure deposited in the Protein Data Bank (PDB ID: 4C4J), researchers can utilize CCT251455 as a reference ligand for structure-based drug design, molecular docking studies, and computational modeling of MPS1-ligand interactions [2]. This application scenario leverages CCT251455's unique conformational stabilization mechanism to inform the design of novel MPS1 inhibitors, PROTACs, or molecular glues targeting the MPS1 kinase domain [3].

Technical Documentation Hub

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36 linked technical documents
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